An In-depth Technical Guide to the Chemical Properties of 4,5-Ethylenedithio-1,3-dithiol-2-one
An In-depth Technical Guide to the Chemical Properties of 4,5-Ethylenedithio-1,3-dithiol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Ethylenedithio-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound of significant interest in the fields of organic synthesis and materials science. Its rigid, electron-rich dithiole core makes it a valuable building block for the synthesis of complex organic molecules, particularly as a precursor to tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors and superconductors. This document provides a comprehensive overview of the chemical properties of 4,5-Ethylenedithio-1,3-dithiol-2-one, including its physical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols and structured data tables are provided to facilitate its use in research and development.
Core Chemical Properties
4,5-Ethylenedithio-1,3-dithiol-2-one is a stable, crystalline solid at room temperature. Its core structure consists of a 1,3-dithiol-2-one ring fused with an ethylenedithio group. This structure imparts unique electronic properties and reactivity.
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₅H₄OS₄ | [1] |
| Molecular Weight | 208.33 g/mol | [1] |
| Appearance | Light yellow to yellow to green crystalline powder | [1] |
| Melting Point | 128 - 131 °C | [1] |
| CAS Number | 74962-29-1 | [2] |
Spectroscopic Characterization
The structural elucidation of 4,5-Ethylenedithio-1,3-dithiol-2-one is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge. The chemical shift would be in the region typical for protons on carbons adjacent to sulfur atoms.
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¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the carbonyl carbon, one for the two equivalent olefinic carbons of the dithiole ring, and one for the two equivalent carbons of the ethylene bridge.
Infrared (IR) Spectroscopy
The IR spectrum of 4,5-Ethylenedithio-1,3-dithiol-2-one would be characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1750 cm⁻¹. Other significant peaks would include C-S stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometric analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 208). The fragmentation pattern would likely involve the loss of CO and subsequent fragmentation of the sulfur-containing rings.
Synthesis and Experimental Protocols
The synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one typically proceeds from its thione analog, 4,5-Ethylenedithio-1,3-dithiole-2-thione. A general synthetic pathway involves the conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O).
Synthesis of the Precursor: 4,5-Ethylenedithio-1,3-dithiole-2-thione
A common route to the thione precursor involves the alkylation of a zincate complex derived from carbon disulfide.[3]
Experimental Protocol:
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Formation of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate: This complex is prepared via the reduction of carbon disulfide with sodium, followed by the addition of zinc chloride and tetraethylammonium bromide.[3] This procedure should be carried out in an efficient fume hood due to the toxicity and flammability of carbon disulfide.[3]
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Alkylation: The zincate complex is then alkylated with 1,2-dibromoethane to yield 4,5-Ethylenedithio-1,3-dithiole-2-thione.[3]
Conversion of Thione to One
Proposed Experimental Protocol:
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Dissolve 4,5-Ethylenedithio-1,3-dithiole-2-thione in a suitable solvent such as a mixture of acetic acid and chloroform.
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Add a stoichiometric amount of mercuric acetate and stir the reaction mixture at room temperature.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, filter the reaction mixture to remove the mercury sulfide precipitate.
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Wash the filtrate with water and a saturated solution of sodium bicarbonate.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Chemical Reactivity and Applications
4,5-Ethylenedithio-1,3-dithiol-2-one is a versatile building block, primarily utilized in the synthesis of tetrathiafulvalene (TTF) derivatives and other sulfur-rich organic materials.[1] Its reactivity is centered around the electrophilic carbonyl carbon and the electron-rich dithiole ring.
Nucleophilic Acyl Substitution
The carbonyl group is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. This reactivity allows for the introduction of various functional groups at the 2-position.
Cycloaddition Reactions
The double bond within the 1,3-dithiole ring can participate in cycloaddition reactions, a key step in the synthesis of more complex heterocyclic systems.[4] For instance, 1,3-dithiole-2-thiones are known to undergo 1,3-dipolar cycloadditions with alkynes.[4][5]
Logical Relationship of Synthesis and Reactivity
Caption: Synthetic pathway to 4,5-Ethylenedithio-1,3-dithiol-2-one and its application.
Applications in Research and Development
The primary application of 4,5-Ethylenedithio-1,3-dithiol-2-one lies in its role as a precursor for the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its analogs. These molecules are of immense interest in materials science due to their ability to form charge-transfer salts that exhibit a range of electronic properties, including metallic conductivity and superconductivity.[3]
Experimental Workflow for Material Synthesis
Caption: General workflow from synthesis to application.
Conclusion
4,5-Ethylenedithio-1,3-dithiol-2-one is a pivotal intermediate in the field of organic electronics and materials science. Its well-defined structure and versatile reactivity allow for the systematic design and synthesis of novel functional materials. This guide provides essential chemical data and procedural insights to aid researchers in the effective utilization of this compound in their scientific endeavors. Further research into its reaction mechanisms and the exploration of its derivatives will undoubtedly lead to the development of new advanced materials with tailored properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5-ETHYLENEDITHIO-1,3-DITHIOL-2-ONE | 74962-29-1 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2 H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
